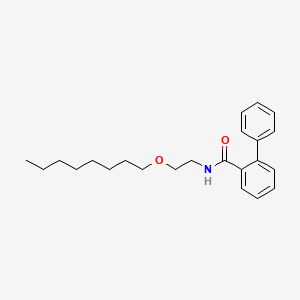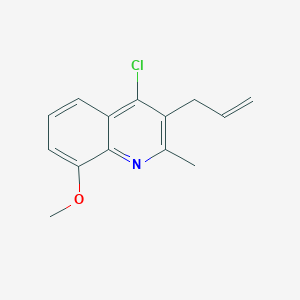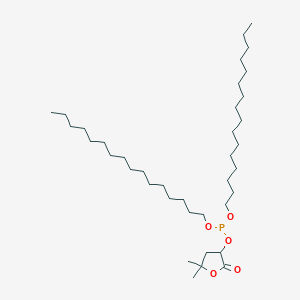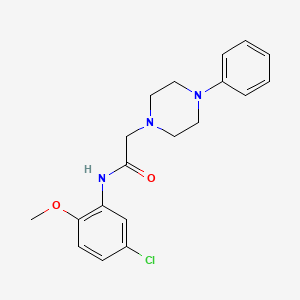![molecular formula C23H16N2 B11546558 N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline](/img/structure/B11546558.png)
N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11Z)-N-(4-METHYLPHENYL)-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an indenoquinoline core, which is a fused ring system combining indene and quinoline structures, with a 4-methylphenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11Z)-N-(4-METHYLPHENYL)-11H-INDENO[1,2-B]QUINOLIN-11-IMINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with an indene derivative and a quinoline derivative, the reaction proceeds through a series of steps including condensation, cyclization, and imination reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
(11Z)-N-(4-METHYLPHENYL)-11H-INDENO[1,2-B]QUINOLIN-11-IMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
(11Z)-N-(4-METHYLPHENYL)-11H-INDENO[1,2-B]QUINOLIN-11-IMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (11Z)-N-(4-METHYLPHENYL)-11H-INDENO[1,2-B]QUINOLIN-11-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, affecting their function and leading to various biological effects. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]quinoline derivatives: Compounds with similar core structures but different substituents.
Quinoline derivatives: Compounds with a quinoline core and various functional groups.
Indene derivatives: Compounds with an indene core and different substituents.
Uniqueness
(11Z)-N-(4-METHYLPHENYL)-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is unique due to its specific structural configuration and the presence of the 4-methylphenyl group. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H16N2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)indeno[1,2-b]quinolin-11-imine |
InChI |
InChI=1S/C23H16N2/c1-15-10-12-17(13-11-15)24-22-18-7-3-4-8-19(18)23-20(22)14-16-6-2-5-9-21(16)25-23/h2-14H,1H3 |
InChI Key |
UWTZXEAARWQSOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=NC5=CC=CC=C5C=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11546477.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11546481.png)

![(4Z,4'Z)-4,4'-{(4-hydroxybenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11546489.png)
![4-bromo-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11546493.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(9Z)-2-nitro-9H-fluoren-9-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546498.png)
![4-nitro-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11546503.png)
![N-[(5Z)-5H-Indeno[1,2-b]pyridin-5-ylidene]-2-methylaniline](/img/structure/B11546510.png)
![4-Chloro-2-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11546511.png)


![N'-[(E)-(5-methylfuran-2-yl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide](/img/structure/B11546529.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11546530.png)

